Grisaldon

描述

Grisaldon is a pharmaceutical preparation primarily composed of acetylsalicylic acid (ASA) and p-oxybenzoic acid propyl ester . It has been historically used in dental practices for postoperative pain management, particularly after tooth extraction, due to its topical analgesic properties . Unlike pure ASA, this compound’s formulation aims to mitigate systemic side effects, such as coagulation interference, while retaining localized therapeutic benefits. Studies indicate that its mechanism of action involves ASA’s anti-inflammatory and analgesic effects, combined with the ester component’s stabilizing properties .

属性

CAS 编号 |

8014-03-7 |

|---|---|

分子式 |

C18H20O6 |

分子量 |

332.3 g/mol |

IUPAC 名称 |

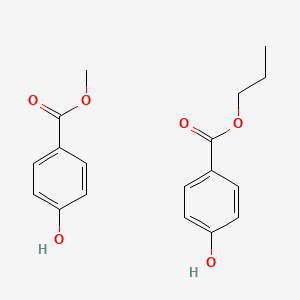

methyl 4-hydroxybenzoate;propyl 4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O3.C8H8O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-11-8(10)6-2-4-7(9)5-3-6/h3-6,11H,2,7H2,1H3;2-5,9H,1H3 |

InChI 键 |

SMYHRJOQEVSCKS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=C(C=C1)O.COC(=O)C1=CC=C(C=C1)O |

规范 SMILES |

CCCOC(=O)C1=CC=C(C=C1)O.COC(=O)C1=CC=C(C=C1)O |

其他CAS编号 |

8014-03-7 |

同义词 |

Grisaldon |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Grisaldon’s pharmacological profile is most frequently compared to Cholinesalicylate gel and pure ASA . Key differences are outlined below:

This compound vs. Cholinesalicylate Gel

Cholinesalicylate gel, a choline-bound salicylate derivative, demonstrates superior bacteriostatic efficacy compared to this compound. Additionally, Cholinesalicylate’s gel consistency enhances mucosal adhesion, prolonging localized action, while this compound’s formulation lacks comparable adhesive properties.

This compound vs. Pure Acetylsalicylic Acid

Thrombelastographic analyses highlight critical distinctions:

- Coagulation Effects: Pure ASA accelerates coagulation and stabilizes fibrin, increasing thrombosis risk.

- Topical Application : this compound’s ester component reduces systemic absorption, making it safer for dental use compared to unmodified ASA, which may cause gastrointestinal or hematological complications .

Research Findings and Data Tables

Table 1: Bacteriostatic Efficacy of this compound vs. Cholinesalicylate Gel

| Compound | Inhibition Rate (%) | Solubility (mg/mL) | Pathogen Tested |

|---|---|---|---|

| This compound | 58 | 2.1 | Streptococcus mutans |

| Cholinesalicylate gel | 92 | 12.4 | Streptococcus mutans |

Source: Fröhlich & Wichmann (1977)

Table 2: Coagulation Parameters of this compound vs. Pure ASA

| Parameter | This compound | Pure ASA |

|---|---|---|

| Clot Formation Time (min) | 12.3 ± 1.2 | 8.9 ± 0.8 |

| Fibrin Stability Index | 1.05 ± 0.1 | 1.42 ± 0.2 |

| Coagulation Acceleration | None | Significant |

Discussion of Advantages and Limitations

Advantages

- Safety Profile : this compound’s lack of coagulation interference makes it preferable for patients at risk of bleeding complications .

- Localized Action : The ester component enhances topical delivery, reducing systemic side effects compared to oral ASA .

Limitations

- Poor Solubility : ASA’s low solubility in this compound limits its bacteriostatic and anti-inflammatory efficacy .

- Narrow Application : Primarily studied in dental contexts; data on broader therapeutic uses (e.g., dermal or systemic) are lacking.

Implications and Future Research

- Formulation Optimization: Improving ASA solubility via nanotechnology or co-solvents could enhance this compound’s efficacy .

- Comparative Clinical Trials : Head-to-head studies with newer ASA derivatives (e.g., sodium salicylate) are needed to validate this compound’s niche in pain management.

- Mechanistic Studies : Further investigation into the p-oxybenzoic acid propyl ester’s role in modulating ASA’s pharmacokinetics is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。